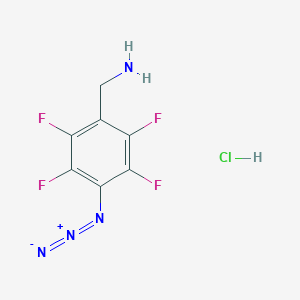

4-Azido-2,3,5,6-tetrafluorobencil amina clorhidrato

Descripción general

Descripción

4-Azido-2,3,5,6-tetrafluorobenzyl amine hydrochloride is a chemical compound known for its unique structure and reactivity. It contains an azide group and multiple fluorine atoms, making it a valuable reagent in various chemical reactions and applications. This compound is often used in scientific research due to its ability to participate in click chemistry and photoaffinity labeling.

Aplicaciones Científicas De Investigación

4-Azido-2,3,5,6-tetrafluorobenzyl amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.

Biology: Employed in photoaffinity labeling to study protein interactions and molecular pathways.

Medicine: Investigated for its potential in drug development and diagnostic imaging.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mecanismo De Acción

Target of Action

It’s structurally related to 4-azido-2,3,5,6-tetrafluorobenzoic acid, which is known to be a versatile photoaffinity labeling agent used to probe biological receptors .

Mode of Action

It’s structurally related compound, 4-azido-2,3,5,6-tetrafluorobenzoic acid, is known to interact with its targets through a process called photoaffinity labeling . This process involves the use of light to create a covalent bond between the compound and its target, allowing for the precise identification of the binding site.

Biochemical Pathways

As a photoaffinity labeling agent, it is likely involved in various biochemical pathways depending on the specific biological receptors it targets .

Result of Action

As a photoaffinity labeling agent, it is likely to cause changes in the function of the biological receptors it targets .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-2,3,5,6-tetrafluorobenzyl amine hydrochloride typically involves the introduction of an azide group to a tetrafluorobenzyl amine precursor. One common method includes the reaction of 2,3,5,6-tetrafluorobenzyl amine with sodium azide in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, safety, and cost-effectiveness. Quality control measures are implemented to ensure the consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 4-Azido-2,3,5,6-tetrafluorobenzyl amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The azide group can be replaced by other functional groups through nucleophilic substitution.

Click Chemistry: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole rings.

Photoaffinity Labeling: The compound can be used to label biological molecules through UV-induced crosslinking.

Common Reagents and Conditions:

Reagents: Sodium azide, copper catalysts, alkyne-containing compounds.

Conditions: Reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under ambient or slightly elevated temperatures.

Major Products:

Triazoles: Formed through click chemistry reactions.

Labeled Biomolecules: Resulting from photoaffinity labeling.

Comparación Con Compuestos Similares

4-Azido-2,3,5,6-tetrafluorobenzoic acid: Another azide-containing compound used in click chemistry and photoaffinity labeling.

2,3,4,5,6-Pentafluorobenzyl amine: A fluorinated benzyl amine with similar reactivity but lacking the azide group.

Uniqueness: 4-Azido-2,3,5,6-tetrafluorobenzyl amine hydrochloride is unique due to its combination of azide and fluorine groups, which enhance its reactivity and versatility in various chemical and biological applications. Its ability to participate in both click chemistry and photoaffinity labeling makes it a valuable tool in scientific research.

Actividad Biológica

4-Azido-2,3,5,6-tetrafluorobenzyl amine hydrochloride (CAS Number: 139428-47-0) is a compound notable for its unique chemical structure and significant biological activity. This article delves into its biological properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The compound features an azide group (-N₃) and multiple fluorine atoms, contributing to its reactivity and utility in various chemical reactions. Its molecular formula is , with a molecular weight of approximately 235.095 g/mol. The melting point of this compound ranges from 140 to 141 °C .

Target of Action

4-Azido-2,3,5,6-tetrafluorobenzyl amine hydrochloride is structurally related to photoaffinity labeling agents like 4-azido-2,3,5,6-tetrafluorobenzoic acid. These compounds interact with biological receptors through a mechanism known as photoaffinity labeling , where UV light activates the azide group to form reactive intermediates that covalently bond to nearby biomolecules .

Biochemical Pathways

As a photoaffinity labeling agent, it can probe various biochemical pathways by selectively tagging proteins or nucleic acids. This tagging allows researchers to study protein interactions and cellular processes in real-time .

Biological Activity

Research has shown that 4-azido-2,3,5,6-tetrafluorobenzyl amine hydrochloride exhibits several biological activities:

- Protein Labeling : It effectively labels proteins in living cells, enabling the study of protein dynamics and interactions within complex biological systems.

- Drug Delivery Systems : The compound has been investigated for its potential use in drug delivery systems due to its ability to form stable hydrogels that can encapsulate therapeutic agents like doxorubicin. Studies indicate that these hydrogels can release drugs in a controlled manner upon activation by bioorthogonal triggers .

- Diagnostic Applications : Its ability to label DNA probes makes it valuable in genetic research and diagnostics, particularly for detecting genetic disorders through hybridization assays .

Case Studies

Several studies highlight the diverse applications of 4-azido-2,3,5,6-tetrafluorobenzyl amine hydrochloride:

- Hydrogel Formation : A study demonstrated that incorporating this compound into peptide-based hydrogels significantly improved stability and drug release profiles compared to non-fluorinated counterparts. The gel showed a rapid response to bioorthogonal triggers with effective drug release rates of up to 89% within 24 hours .

- Genetic Disorder Detection : In a patent application detailing methods for detecting chromosomal abnormalities, the compound was utilized for its ability to hybridize with specific DNA sequences, providing a non-invasive approach to prenatal genetic testing .

Research Findings Summary

Propiedades

IUPAC Name |

(4-azido-2,3,5,6-tetrafluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4N4.ClH/c8-3-2(1-12)4(9)6(11)7(5(3)10)14-15-13;/h1,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPCAPYEWOSREQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376322 | |

| Record name | 4-AZIDO-2,3,5,6-TETRAFLUOROBENZYL AMINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139428-47-0 | |

| Record name | 4-AZIDO-2,3,5,6-TETRAFLUOROBENZYL AMINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.